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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological activity of the compound UCM05 (also known as G28UCM). UCM05 has emerged as

a molecule of significant interest due to its dual inhibitory action against fatty acid synthase

(FASN), a key enzyme in cancer metabolism, and FtsZ, a crucial protein in bacterial cell

division. This document details the scientific background, synthesis protocols, mechanism of

action, and quantitative biological data related to UCM05, serving as a valuable resource for

researchers in oncology and antibacterial drug development.

Introduction
UCM05, with the chemical name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester,

is a synthetic small molecule that has demonstrated potent biological activities.[1] It was

identified as a novel inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many

human cancers and associated with poor prognosis.[1][2][3] The inhibition of FASN by UCM05
leads to apoptosis in cancer cells, particularly in HER2-positive breast cancer.[1][2][3]

Furthermore, UCM05 has been shown to target the bacterial cell division protein FtsZ,

suggesting its potential as a novel antibacterial agent.[4] This dual activity makes UCM05 a

compelling lead compound for further preclinical and clinical investigation.
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Chemical Properties
A summary of the key chemical properties of UCM05 is presented in the table below.

Property Value

IUPAC Name
3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-

naphthalenediyl) ester

Synonyms G28UCM

CAS Number 1094451-90-7

Molecular Formula C₂₄H₁₆O₁₀

Molecular Weight 464.4 g/mol

Appearance Crystalline solid

Solubility

Soluble in Ethanol (12 mg/ml), DMSO (5 mg/ml),

and Dimethyl formamide (10 mg/ml). Sparingly

soluble in aqueous buffers.[5]

Storage -20°C

Stability ≥ 4 years

Synthesis of UCM05
While a detailed, step-by-step synthesis protocol for UCM05 is not readily available in the

public domain, its structure as a diester of 3,4,5-trihydroxybenzoic acid (gallic acid) and 1,3-

naphthalenediol suggests a synthesis route based on esterification. General methods for the

esterification of gallic acid often involve the use of a coupling agent or the conversion of the

carboxylic acid to a more reactive species.

General Proposed Synthesis Workflow
The synthesis of UCM05 would likely involve the reaction of two equivalents of a protected form

of gallic acid with one equivalent of 1,3-naphthalenediol, followed by deprotection. Protecting

the hydroxyl groups of gallic acid is crucial to prevent side reactions.
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Proposed Synthesis Workflow for UCM05

Biological Activity and Mechanism of Action
UCM05 exhibits a dual mechanism of action, targeting both cancer cells and bacteria through

distinct molecular pathways.

Anticancer Activity: Inhibition of Fatty Acid Synthase
(FASN)
In cancer cells, UCM05 acts as a potent inhibitor of Fatty Acid Synthase (FASN). FASN is a key

enzyme responsible for the de novo synthesis of fatty acids, a process that is significantly

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1663738?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


upregulated in many tumors to support rapid cell growth and proliferation.

The inhibition of FASN by UCM05 has several downstream effects, most notably the disruption

of the HER2 signaling pathway in breast cancer cells.[1][2][3] This leads to a reduction in the

phosphorylation of key signaling proteins, including HER2, Akt, and ERK1/2, ultimately

inducing apoptosis.[3]
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UCM05 Inhibition of FASN and Downstream HER2 Signaling

Antibacterial Activity: Inhibition of FtsZ
UCM05 also demonstrates antibacterial properties by targeting the Filamentous temperature-

sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial

cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the

assembly of the division machinery.

UCM05 inhibits the GTPase activity of FtsZ, thereby disrupting its polymerization dynamics and

the formation of the Z-ring.[4] This leads to filamentation of the bacteria and ultimately cell

death.
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UCM05 Inhibition of Bacterial FtsZ Polymerization

Quantitative Biological Data
The following tables summarize the reported in vitro activity of UCM05.

Table 1: Anticancer Activity of UCM05
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Cell Line Cancer Type IC₅₀ (µM)

SK-BR-3 Breast Cancer (HER2+) 21[5]

AU565 Breast Cancer (HER2+)
Synergistic with anti-HER2

drugs[5]

MCF-7 Breast Cancer Not specified

MDA-MB-231
Breast Cancer (Triple-

Negative)
Not specified

HepG2 Liver Cancer Not specified

A549 Lung Cancer Not specified

Table 2: Antibacterial Activity of UCM05

Bacterial Strain Gram Type MIC (µM)

Bacillus subtilis Gram-positive 100[6]

Escherichia coli Gram-negative Not effective[6]

Experimental Protocols
Fatty Acid Synthase (FASN) Inhibition Assay
A common method to assess FASN inhibition is to measure the incorporation of a radiolabeled

precursor, such as [¹⁴C]acetate or [³H]acetyl-CoA, into fatty acids in cancer cells.

Workflow:
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Workflow for FASN Inhibition Assay

FtsZ GTPase Activity Assay
The GTPase activity of FtsZ can be measured using a malachite green-based colorimetric

assay that detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

Protocol Outline:
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Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM

KCl, 10 mM MgCl₂) containing purified FtsZ protein.

Inhibitor Addition: Add varying concentrations of UCM05 or a vehicle control to the reaction

mixture and pre-incubate.

Initiate Reaction: Start the reaction by adding GTP.

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

Stop Reaction & Color Development: At specific time points, stop the reaction and add a

malachite green reagent to detect the released phosphate.

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify

the amount of phosphate produced.

Data Analysis: Calculate the rate of GTP hydrolysis and determine the inhibitory effect of

UCM05.

Conclusion
UCM05 is a promising dual-action therapeutic agent with potential applications in both

oncology and infectious diseases. Its ability to inhibit FASN and disrupt the HER2 signaling

pathway makes it a strong candidate for the treatment of certain cancers, particularly HER2-

positive breast cancer. Concurrently, its inhibitory effect on the essential bacterial cell division

protein FtsZ opens avenues for the development of novel antibiotics. This technical guide

consolidates the current knowledge on UCM05, providing a foundation for further research and

development efforts. Future work should focus on elucidating a detailed and optimized

synthesis protocol, expanding the in vitro and in vivo testing against a broader range of cancer

cell lines and bacterial strains, and exploring potential synergistic combinations with existing

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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